molecular formula C11H7ClF3N3O2 B2838875 methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 1055071-09-4

methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No. B2838875
M. Wt: 305.64
InChI Key: WZBMWPSSWFZDHG-UHFFFAOYSA-N
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Description

Methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, commonly known as MCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism Of Action

MCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MCP also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, MCP has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species and reducing oxidative stress.

Biochemical And Physiological Effects

MCP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. MCP has also been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages And Limitations For Lab Experiments

MCP has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, MCP has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of MCP, including the development of new synthesis methods to improve yields and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of MCP.

Synthesis Methods

MCP can be synthesized using various methods, including the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethyl diazomethane followed by cyclization with hydrazine hydrate. Another synthesis method involves the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethyl ketone followed by cyclization with hydrazine hydrate. These methods have been studied extensively, and their yields and purity have been optimized.

Scientific Research Applications

MCP has been studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, MCP has been studied for its potential as an anti-inflammatory and anti-tumor agent. In agrochemicals, MCP has been studied for its potential as a pesticide and herbicide. In material science, MCP has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

methyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-20-10(19)7-5-8(11(13,14)15)17-18(7)9-6(12)3-2-4-16-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBMWPSSWFZDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

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